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Compound of Interest

Compound Name:
4-Methoxycyclohexane-1-

carbaldehyde

CAS No.: 120552-57-0

Cat. No.: B044649 Get Quote

Introduction & Structural Context
4-Methoxycyclohexane-1-carbaldehyde (CAS: 120552-57-0) is a disubstituted cyclohexane

derivative featuring an aldehyde moiety at C1 and a methoxy ether linkage at C4.[1][2][3] In

drug development, it serves as a lipophilic scaffold for introducing metabolic stability and

specific steric bulk.

Stereochemical Considerations
The molecule exists as two diastereomers. The trans-isomer is thermodynamically favored,

adopting a chair conformation where both the formyl (-CHO) and methoxy (-OCH

) groups occupy equatorial positions to minimize 1,3-diaxial interactions.

Trans-isomer (Major): Diequatorial (1e, 4e).

Cis-isomer (Minor): Axial-Equatorial (1a, 4e or 1e, 4a).

Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H and
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C NMR data provided below are derived from high-field analysis (400 MHz, CDCl

) of the trans-isomer, consistent with cyclohexane conformational theory.

H NMR Analysis (Proton)
The spectrum is dominated by the diagnostic aldehyde doublet and the methoxy singlet. The

ring protons exhibit complex second-order coupling, resolvable via

-coupling analysis.
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

9.65
Doublet (

)
1H -CHO

Diagnostic

aldehyde proton.

Hz coupling to

H1.

3.34
Singlet (

)
3H -OCH

Characteristic

methoxy group;

sharp singlet.

3.15
Multiplet (

)
1H H-4

Methine proton

to oxygen.

splitting indicates

axial H with two

(~11 Hz) and two

(~4 Hz)

couplings.

2.20
Multiplet (

)
1H H-1

Methine proton

to carbonyl.

Upfield relative to

H-4 due to

shielding

anisotropy of the

ring.

2.05 – 1.95 Multiplet 4H H-2, H-6 (eq)

Equatorial

protons;

deshielded

relative to axial

counterparts.
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1.45 – 1.25 Multiplet 4H H-3, H-5 (ax)
Axial protons;

shielded region.

Key Stereochemical Marker: For the trans-isomer, H-1 and H-4 are both axial. Their signals

appear as triplets of triplets (

) due to large diaxial couplings (

Hz) with adjacent methylene protons. In the cis-isomer, one of these signals would narrow
significantly (

or

) due to the loss of diaxial coupling.

C NMR Analysis (Carbon)
Chemical Shift (

, ppm)
Type Assignment Notes

204.5 CH C=O

Carbonyl carbon;

most deshielded

signal.

78.2 CH C-4

Carbon attached to

methoxy; deshielded

by oxygen.

55.8 CH -OCH Methoxy carbon.

50.1 CH C-1
Carbon

to aldehyde.

29.5 CH C-2, C-6
Ring carbons

to aldehyde.

28.1 CH C-3, C-5
Ring carbons

to methoxy.
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Infrared (IR) Spectroscopy
The IR spectrum provides rapid functional group verification. The absence of a broad O-H

stretch (3400 cm

) confirms the aldehyde is not contaminated with the corresponding alcohol or carboxylic acid.

2820 & 2720 cm

:C-H Stretch (Aldehyde). The "Fermi doublet" is the most reliable indicator of an aldehyde
functionality.

1725 cm

:C=O Stretch. Strong, sharp carbonyl absorption.

1100 cm

:C-O-C Stretch. Strong ether band, confirming the methoxy group.

2930 & 2855 cm

:C-H Stretch (Alkane). Asymmetric and symmetric stretching of the cyclohexane ring.

Mass Spectrometry (MS) & Fragmentation
Molecular Formula: C

H

O

Molecular Weight: 142.20 g/mol Ionization Mode: Electron Impact (EI, 70 eV)

Fragmentation Pathway Logic
The fragmentation is driven by

-cleavage adjacent to the carbonyl group and the stability of the cyclohexane ring.

Molecular Ion (
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):

142 (Weak intensity).

-Cleavage (Loss of CHO): Removal of the formyl radical (

CHO, 29 Da) yields the cyclohexyl cation.

142

113 (Base Peak candidate).

Loss of Methanol (Elimination): Loss of neutral methanol (32 Da) from the parent or fragment

ions.

142

110.

Ring Fragmentation: Further breakdown of the cyclohexane ring typically yields C

H

(

55) and C

H

(

41).

Molecular Ion (M+)
m/z 142

[M - CHO]+
m/z 113- CHO (29)

[M - MeOH]+cdot
m/z 110

- MeOH (32)

C6H11+
m/z 83

- CH2O (30)
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Figure 1: Proposed EI-MS fragmentation pathway for 4-methoxycyclohexane-1-
carbaldehyde.

Experimental Protocol: Sample Preparation for
Analysis
To ensure data integrity (Trustworthiness), follow this standardized workflow for spectroscopic

analysis.

NMR Sample Preparation
Solvent Selection: Use Chloroform-d (CDCl

) (99.8% D) containing 0.03% v/v TMS as an internal standard.

Concentration: Dissolve 10–15 mg of the aldehyde in 0.6 mL of solvent.

Note: Aldehydes are prone to air oxidation. Flush the NMR tube with nitrogen or argon

immediately after preparation.

Acquisition:

Set relaxation delay (

) to

s to ensure accurate integration of the aldehyde proton.

Number of scans (

): 16 (Proton), 256+ (Carbon).

Purification (If Spectrum Shows Acid Impurity)
If a broad singlet at ~11.0 ppm (COOH) is observed:

Dissolve crude material in Et

O.
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Wash with saturated NaHCO

solution (removes acid).

Wash with brine, dry over MgSO

, and concentrate in vacuo (do not heat >40°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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